1-Oleoyl-sn-glycero-3-phosphate(2-)
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Overview
Description
1-Oleoyl-sn-glycero-3-phosphate(2-) is a 1-acyl-sn-glycerol 3-phosphate obtained by deprotonation of the phosphate OH groups of 1-oleoyl-sn-glycero-3-phosphate . It is a significant compound in the field of biochemistry and lipid research due to its role as a human metabolite and its involvement in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Oleoyl-sn-glycero-3-phosphate(2-) can be synthesized through the esterification of glycerol-3-phosphate with oleic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The product is then purified through techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of 1-Oleoyl-sn-glycero-3-phosphate(2-) often involves enzymatic methods using lipases to catalyze the esterification reaction. This method is preferred due to its specificity and mild reaction conditions, which help in obtaining a high yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
1-Oleoyl-sn-glycero-3-phosphate(2-) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphatidic acids.
Reduction: Reduction reactions can convert it into diacylglycerol.
Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
Oxidation: Phosphatidic acids.
Reduction: Diacylglycerol.
Substitution: Various substituted glycerophosphates.
Scientific Research Applications
1-Oleoyl-sn-glycero-3-phosphate(2-) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex lipids.
Biology: Plays a role in cell signaling and membrane dynamics.
Medicine: Investigated for its potential in drug delivery systems and as a biomarker for certain diseases.
Industry: Utilized in the production of liposomes and other lipid-based delivery systems
Mechanism of Action
1-Oleoyl-sn-glycero-3-phosphate(2-) exerts its effects primarily through its role as a lipid signaling molecule. It activates specific receptors on the cell surface, leading to a cascade of intracellular events that regulate various cellular processes such as proliferation, differentiation, and apoptosis . The molecular targets include lysophosphatidic acid receptors, which are involved in the regulation of calcium ion concentration and other signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-Oleoyl-sn-glycerol 3-phosphate: Similar in structure but differs in the degree of phosphorylation.
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate: Contains a palmitoyl group in addition to the oleoyl group.
1,2-Dioleoyl-sn-glycero-3-phosphate: Contains two oleoyl groups instead of one
Uniqueness
1-Oleoyl-sn-glycero-3-phosphate(2-) is unique due to its specific role in lipid signaling and its ability to interact with a wide range of receptors and enzymes. Its structure allows it to participate in various biochemical pathways, making it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C21H39O7P-2 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
[(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate |
InChI |
InChI=1S/C21H41O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26/h9-10,20,22H,2-8,11-19H2,1H3,(H2,24,25,26)/p-2/b10-9-/t20-/m1/s1 |
InChI Key |
WRGQSWVCFNIUNZ-GDCKJWNLSA-L |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])[O-])O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])O |
Origin of Product |
United States |
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